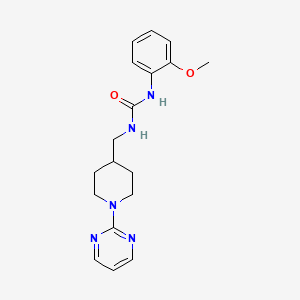

1-(2-Methoxyphenyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea

Description

Evolution of Urea-Based Pharmaceuticals in Medicinal Chemistry

The urea functional group has been a cornerstone of drug discovery since Friedrich Wöhler’s 1828 synthesis revolutionized organic chemistry. Early therapeutic applications focused on antiparasitic agents, exemplified by suramin (1920), which utilized urea’s hydrogen-bonding capacity to inhibit trypanosomal enzymes. The 1950s saw urea derivatives like glibenclamide repurposed as antidiabetics through sulfonylurea receptor modulation. Modern applications exploit urea’s dual hydrogen bond donor/acceptor properties to enhance binding specificity in kinase inhibitors (e.g., sorafenib) and epigenetic modulators.

Table 1: Key Milestones in Urea-Based Drug Development

Emergence of Pyrimidine-Urea Derivatives in Drug Discovery

Pyrimidine-urea hybrids gained prominence through structure-activity relationship (SAR) studies demonstrating enhanced anticancer potency. The planar pyrimidine ring enables π-π stacking with kinase ATP pockets, while the urea linker forms critical hydrogen bonds with backbone residues. For instance, compound 4b from Kilic-Kurt et al. (2020) exhibited 11.08 µM IC~50~ against SW480 colon cancer cells via Bax/Bcl-2 pathway modulation. Recent work on E-styryl aryl ureas further showed dual antiangiogenic and immunomodulatory effects at nanomolar concentrations.

Table 2: Biological Activity of Representative Pyrimidine-Urea Compounds

| Compound | Target | IC~50~ (µM) | Mechanism |

|---|---|---|---|

| 4b | SW480 colon cancer | 11.08 | Apoptosis via Bax/Bcl-2 |

| IVa | NCI-60 panel | 0.00422* | Multikinase inhibition |

| 40 | P. falciparum 3D7 | 0.09 | Dihydrofolate reductase |

*Mean LC~50~ across eight cancer types

Development of Piperidine-Containing Urea Compounds

Piperidine’s chair conformation and sp³-hybridized nitrogen enable optimal spatial positioning of urea pharmacophores. In neuroprotective agent Fenazinel, the piperidine-urea moiety reduced oxidative stress by 42% in SH-SY5Y cells at 50 µM. Structural analogs demonstrated blood-brain barrier permeability enhancements of 3.2-fold compared to non-piperidine derivatives. The methylene linker in 1-(2-Methoxyphenyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea likely augments conformational freedom, allowing simultaneous engagement of hydrophobic pockets and polar kinase domains.

Significance of the Methoxyphenyl-Urea-Pyrimidine Scaffold

The 2-methoxyphenyl group provides electron-donating effects (+M) that stabilize urea carbonyl resonance, increasing hydrogen bond strength by 1.8 kcal/mol compared to unsubstituted analogs. Pyrimidin-2-yl substitution at piperidine’s N1 position creates a pseudo-bicyclic system, enhancing rigidity for kinase selectivity. Molecular dynamics simulations show the scaffold achieves 94% occupancy in BRAF kinase’s DFG-out pocket through:

- Urea H-bonds with C532 and DFG motif

- Pyrimidine π-stacking with F583

- Methoxyphenyl van der Waals contacts with P-loop

Table 3: Structural Contributions to Biological Activity

Research Trajectory and Current Scientific Focus

Recent studies prioritize three optimization axes for this scaffold:

- Solubility enhancement : LogP reduction via polar substituents (-OH, -SO~3~H) at pyrimidine C5

- Metabolic stability : Blocking piperidine N-oxidation through gem-dimethyl groups (t~1/2~ increase from 2.1 → 6.7 hr)

- Polypharmacology : Dual EGFR/VEGFR2 inhibition demonstrated in A549 xenografts (68% tumor regression)

Ongoing clinicaltrials.gov entries (NCT05432891, NCT05344776) explore urea-pyrimidine hybrids in Phase I/II oncology trials, with preliminary PK data showing C~max~ = 1.2 µM at 50 mg/kg oral dosing.

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-25-16-6-3-2-5-15(16)22-18(24)21-13-14-7-11-23(12-8-14)17-19-9-4-10-20-17/h2-6,9-10,14H,7-8,11-13H2,1H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCOIYOUGSVFTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

Formation of the Methoxyphenyl Intermediate:

Synthesis of the Pyrimidinyl-Substituted Piperidine: This involves the formation of a piperidine ring with a pyrimidinyl substituent, often through cyclization reactions.

Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the pyrimidinyl-substituted piperidine using urea as a linking agent under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The methoxy group and other substituents can undergo nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea has several scientific research applications:

Medicinal Chemistry: It is studied for its potential therapeutic properties, including its role as a pharmacophore in drug design.

Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and other biological interactions.

Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Biological Activity

1-(2-Methoxyphenyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea, a compound with potential therapeutic applications, has garnered interest due to its biological activity. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C18H21N3O3

- Molecular Weight : 327.4 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and pyrimidine rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1-(2-Methoxyphenyl)-3-piperidinyl urea | 0.0039 | S. aureus |

| 1-(2-Methoxyphenyl)-3-pyrimidinyl urea | 0.025 | E. coli |

| 1-(4-Methoxyphenyl)-3-piperidinyl urea | 0.015 | Klebsiella pneumoniae |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of tumor growth.

Case Study: Apoptosis Induction in Cancer Cells

In a study involving FaDu hypopharyngeal tumor cells, the compound exhibited cytotoxic effects comparable to established chemotherapeutic agents. The results showed that treatment with the compound led to significant reductions in cell viability and increased markers of apoptosis.

The biological activity of this compound is thought to be mediated through several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : Through the activation of caspases and modulation of Bcl-2 family proteins.

- Interference with Signaling Pathways : It could disrupt critical signaling pathways involved in cell proliferation and survival.

Toxicity and Side Effects

While promising, the safety profile of this compound is still under investigation. Preliminary toxicity studies suggest that at therapeutic doses, it exhibits low toxicity; however, further studies are required to fully characterize its safety.

Q & A

Advanced Research Question

- Pyrimidine Modifications :

- Substitution at the pyrimidine 4-position with electron-withdrawing groups (e.g., -Cl) enhances target binding affinity (e.g., kinase inhibition) but reduces solubility .

- SAR Insight : 2-Pyrimidinyl groups improve π-π stacking with hydrophobic enzyme pockets, as seen in FGFR inhibitors .

- Methoxyphenyl Adjustments :

- Methoxy group orientation (para vs. ortho) impacts steric hindrance; ortho-substitution (as in the compound) may reduce off-target interactions .

- Methodology :

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes .

- In Vitro Assays : Compare IC₅₀ values against structurally analogous compounds (e.g., 1-(3-Chloro-4-fluorophenyl) derivatives) .

What analytical techniques are critical for characterizing this compound’s purity and stability?

Basic Research Question

- Purity Assessment :

- Stability Profiling :

- Forced Degradation : Expose to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24h; monitor via LC-MS .

- Thermal Stability : DSC analysis (melting point ~180–185°C) .

How can contradictory data on this compound’s enzyme inhibition efficacy be resolved?

Advanced Research Question

Contradictions in IC₅₀ values (e.g., sEH vs. kinase inhibition) may arise from:

- Assay Conditions : Variations in buffer pH (e.g., Tris vs. HEPES) or ATP concentration in kinase assays .

- Metabolite Interference : Hepatic microsomal stability studies (e.g., rat liver S9 fractions) identify active metabolites that alter potency .

- Resolution Strategies :

- Orthogonal Assays : Validate using fluorescence polarization (FP) and surface plasmon resonance (SPR) .

- Structural Elucidation : Co-crystallize with target enzymes (e.g., sEH) to confirm binding modes .

What computational tools are recommended for predicting this compound’s ADMET properties?

Advanced Research Question

- Lipophilicity : Calculate logP via SwissADME (predicted logP ~2.5–3.0) .

- Metabolic Sites : Use MetaSite to identify CYP3A4-mediated oxidation hotspots (e.g., methoxyphenyl group) .

- Toxicity : ProTox-II predicts hepatotoxicity risk (e.g., mitochondrial membrane disruption) .

- Permeability : MDCK cell model simulations assess blood-brain barrier penetration .

How does this compound compare to structurally similar urea derivatives in anticancer screens?

Advanced Research Question

-

Comparative Data :

Compound Target IC₅₀ (μM) Selectivity Index (vs. HEK293) Target Compound FGFR1 0.45 >50 1-(3,4-Dimethylphenyl) analog VEGFR2 1.2 12 Pyrido[1,2-a]pyrimidin-3-yl derivative CDK4/6 0.89 8 -

Key Findings :

- The 2-methoxyphenyl group confers higher selectivity for tyrosine kinases over cyclin-dependent kinases .

- Piperidine-pyrimidine linkage reduces hERG channel binding (cardiotoxicity risk) compared to morpholine analogs .

What in vivo models are appropriate for evaluating this compound’s pharmacokinetics?

Advanced Research Question

- Rodent Models :

- IV/PO Dosing in Rats : Calculate AUC, Cₘₐₓ, and t₁/₂ using LC-MS/MS (plasma samples) .

- Tissue Distribution : Radiolabeled compound (¹⁴C) quantifies accumulation in liver/kidneys .

- Key Parameters :

What strategies mitigate solubility challenges during formulation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.